Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14767507
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate -](/images/structure/VC14767507.png)
Specification
Molecular Formula | C15H18N4O3S |
---|---|
Molecular Weight | 334.4 g/mol |
IUPAC Name | methyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-5-methyl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C15H18N4O3S/c1-8-11(14(21)22-2)16-15(23-8)17-13(20)12-9-6-4-3-5-7-10(9)18-19-12/h3-7H2,1-2H3,(H,18,19)(H,16,17,20) |
Standard InChI Key | DEJKQRQLNZFBJY-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCCCC3)C(=O)OC |
Introduction
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: Approximately 336.41 g/mol (calculated).
Key Identifiers
-
IUPAC Name: Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate.
-
SMILES Representation: Not available in the provided data.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions:
-
Formation of the Thiazole Core: This could involve cyclization reactions starting from precursors such as α-haloketones and thioureas.
-
Construction of the Pyrazole-Cycloheptane Framework: The hexahydrocycloheptane ring fused with pyrazole can be synthesized via condensation reactions involving hydrazines and diketones.
-
Amide Coupling: The final step involves coupling the thiazole derivative with the pyrazole-cycloheptane moiety through an amide bond.
Experimental conditions (e.g., solvents, catalysts) would need optimization for high yields and purity.
Potential Applications
Compounds with similar structural motifs (thiazoles and pyrazoles) are known for their diverse biological activities:
-
Antibacterial Activity: Thiazole derivatives have shown inhibitory effects against bacterial strains by targeting enzymes or disrupting cell wall synthesis.
-
Antitubercular Potential: Pyrazole-containing compounds are often evaluated for their activity against Mycobacterium tuberculosis.
-
Enzyme Inhibition: Such molecules may act as inhibitors of enzymes like leucyl-tRNA synthetase or kinases.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
-
NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to functional groups.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): For detecting characteristic functional groups like carbonyls and amides.
-
X-ray Crystallography: For precise determination of three-dimensional structure.
Comparative Data Table
Property | Value/Observation |
---|---|
Molecular Formula | |
Molecular Weight | ~336.41 g/mol |
Key Functional Groups | Thiazole, Pyrazole, Amide |
Biological Relevance | Antibacterial, Antitubercular Potential |
Analytical Methods | NMR, MS, IR, X-ray Crystallography |
Synthetic Challenges
The multi-step synthesis may suffer from low yields or side reactions due to the complexity of the structure.
Future Studies
Further research should focus on:
-
Developing efficient synthetic pathways.
-
Evaluating biological activity against diverse disease models.
-
Conducting computational docking studies to predict target interactions.
This compound represents a promising candidate for further investigation due to its unique structure and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume